molecular formula C15H10BrF2N3O2 B3034164 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid CAS No. 1415564-99-6

5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B3034164
CAS No.: 1415564-99-6
M. Wt: 382.16 g/mol
InChI Key: YBTSZTNYTYAQKE-UHFFFAOYSA-N
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Description

5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid is a useful research compound. Its molecular formula is C15H10BrF2N3O2 and its molecular weight is 382.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Design for Amyloid-Avid Probes

  • Research on related benzimidazole compounds has provided insights into their structural characteristics. Studies like those by Morais et al. (2012) have detailed the crystal structures of N-Methylated Benzimidazole Compounds, aiding in the design of amyloid-avid probes, potentially useful in Alzheimer's research (Morais et al., 2012).

2. Antiproliferative Effects Against Cancer

  • Karthikeyan et al. (2017) synthesized derivatives of benzimidazole and evaluated their antiproliferative effects against breast cancer cell lines. Their research illustrates the potential of similar compounds in developing effective cancer therapeutics (Karthikeyan et al., 2017).

3. Exploration in Antimicrobial and Anti-inflammatory Agents

  • The synthesis of halophenyl benzoxazole carboxylic acids, including similar fluorinated compounds, has been researched for potential anti-inflammatory and cytotoxic activities. For instance, Thakral et al. (2022) highlighted the significance of halogen presence in these compounds, indicating their potential as antimicrobial and anti-inflammatory agents (Thakral et al., 2022).

4. Role in Antihypertensive Medications

  • Sharma et al. (2010) explored benzimidazoles derivatives for their antihypertensive activity, providing a foundation for further research into similar compounds for cardiovascular applications (Sharma et al., 2010).

5. Rapid Synthesis Techniques for Antileukemic Activity

  • Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for synthesizing benzimidazole derivatives with potential antileukemic activity. This illustrates the advancement in synthesis methods for similar compounds (Jagadeesha et al., 2023).

6. Potential in Antioxidant and Antimicrobial Activities

  • Bassyouni et al. (2012) synthesized and evaluated benzimidazole derivatives for their antioxidant and antimicrobial activities, offering insights into the potential applications of related compounds (Bassyouni et al., 2012).

7. Exploration in Anti-Mycobacterial Activity

  • Sathe et al. (2011) investigated fluorinated benzothiazolo imidazole compounds for their antimycobacterial activity. This suggests a potential use of similar fluorinated benzimidazole compounds in treating bacterial infections (Sathe et al., 2011).

Future Directions

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new drugs based on this structure . This includes ongoing research into the synthesis of new imidazole derivatives and the exploration of their potential therapeutic applications .

Properties

IUPAC Name

6-(4-bromo-2-fluoroanilino)-7-fluoro-3-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrF2N3O2/c1-21-6-19-14-11(21)5-8(15(22)23)13(12(14)18)20-10-3-2-7(16)4-9(10)17/h2-6,20H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTSZTNYTYAQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415564-99-6
Record name 5-(4-bromo-2-fluoroanilino)-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-((4-Bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RUK6LP5RJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Reactant of Route 5
5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid
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5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid

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